4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine molecular structure
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and significance of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous therapeutic agents. This document synthesizes critical information regarding the physicochemical properties, spectral characteristics, and synthetic pathways related to this specific dichlorinated aminopyrimidine derivative. By examining its structural features and the influence of its substituents, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential applications and the rationale behind its use in modern drug discovery.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a fused bicyclic heterocycle, is of paramount importance in the field of medicinal chemistry. It serves as the foundational structure for a variety of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy, as well as antiviral and anti-inflammatory agents.[1][2] The rigidity and planarity of the bicyclic system provide a versatile scaffold for further functionalization, allowing for precise three-dimensional arrangements of substituents to interact with biological targets.[1]
The subject of this guide, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a specific derivative of this core structure. The strategic placement of two chlorine atoms and an amine group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions. Understanding the interplay of these functional groups is crucial for leveraging this molecule as a building block in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrole ring fused to a pyrimidine ring. The pyrimidine ring is substituted with chlorine atoms at positions 4 and 5, and an amine group at position 2.
Key Structural Features:
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IUPAC Name: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Molecular Formula: C₆H₄Cl₂N₄
Physicochemical Data
The following table summarizes the key physicochemical properties of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a closely related precursor, to provide an estimate of the properties of the 2-amino derivative.
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | [3] |
| Monoisotopic Mass | 186.9704025 Da | [3] |
| Appearance | Likely a crystalline solid | Inferred from related compounds[1][4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethyl acetate, and methanol; sparingly soluble in water. | [5] |
Impact of Substituents on Molecular Properties
The dichloro and amino substituents have a profound effect on the molecule's chemical personality:
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Electron-Withdrawing Chlorine Atoms: The two chlorine atoms at positions 4 and 5 are strongly electron-withdrawing. This has two major consequences:
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Increased Electrophilicity: The pyrimidine ring becomes more susceptible to nucleophilic attack, particularly at the chloro-substituted carbons. This reactivity is a cornerstone of its utility in synthesis.
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Modulation of pKa: The electron-withdrawing nature of the chlorine atoms influences the acidity of the N-H protons on the pyrrole and amine groups.
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Electron-Donating Amine Group: The 2-amino group is electron-donating through resonance. This can influence the electron density distribution across the ring system and provides a key site for hydrogen bonding, which is often critical for binding to biological targets.
Synthesis and Reactivity
The synthesis of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine would likely proceed through the chlorination of a suitable pyrrolo[2,3-d]pyrimidine precursor. A plausible synthetic strategy can be inferred from established methods for related compounds.
General Synthetic Approach
A common route to substituted pyrrolo[2,3-d]pyrimidines involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.
Caption: A generalized synthetic workflow for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Key Reactions
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly at the 4-position, are susceptible to displacement by nucleophiles. This is a highly valuable reaction for introducing a wide range of functional groups. An experimental protocol for a similar reaction is as follows:
Protocol: Nucleophilic Substitution on a Dichloro-pyrrolo[2,3-d]pyrimidine
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Dissolve 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired nucleophile (e.g., an amine, 1 equivalent) in a suitable solvent such as 2-propanol.[6]
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Add a non-nucleophilic base, for example, diisopropylethylamine (1.1 equivalents).[6]
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Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours.[6][7]
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Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Purify the product using column chromatography.
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Spectroscopic and Crystallographic Characterization
The definitive structural confirmation of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine would rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring and the amine group. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing chlorine atoms.
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¹³C NMR: The carbon NMR spectrum would provide signals for each of the six unique carbon atoms in the core structure. The carbons attached to the chlorine atoms would exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₆H₄Cl₂N₄. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature in the mass spectrum.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. A study on a derivative, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which was synthesized from 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, confirmed the substitution pattern and the planarity of the pyrrolo[2,3-d]pyrimidine system.[6][8]
Caption: A typical workflow for the structural characterization of a synthesized molecule.
Applications in Research and Drug Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Derivatives of this core are known to be potent inhibitors of various protein kinases.
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Kinase Inhibitors: The structural features of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine make it an attractive starting point for the synthesis of kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, while the chloro-substituents can be displaced to introduce moieties that target specific features of a kinase active site.
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Antiviral Agents: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiviral activity.[9]
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Scaffold for Combinatorial Chemistry: The reactivity of the chloro-substituents makes this molecule an ideal scaffold for building chemical libraries to screen for biological activity against a wide range of targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not available, data from related compounds such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can provide guidance on safe handling practices.
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Hazards: Related compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[4][10]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[10][11]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][11]
Conclusion
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atoms and the hydrogen-bonding capable amine group, make it a versatile building block for the synthesis of targeted therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers aiming to exploit this privileged scaffold in the development of novel drugs.
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PubChem. (n.d.). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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BASF. (2025, December 15). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubChem. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
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MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
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IUCr Journals. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
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